Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
CAS No.: 329699-28-7
Cat. No.: VC4319843
Molecular Formula: C13H20N4O3S2
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.
![Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate - 329699-28-7](/images/structure/VC4319843.png)
Specification
CAS No. | 329699-28-7 |
---|---|
Molecular Formula | C13H20N4O3S2 |
Molecular Weight | 344.45 |
IUPAC Name | ethyl 2-[[5-[(2-piperidin-1-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Standard InChI | InChI=1S/C13H20N4O3S2/c1-2-20-11(19)9-21-13-16-15-12(22-13)14-10(18)8-17-6-4-3-5-7-17/h2-9H2,1H3,(H,14,15,18) |
Standard InChI Key | OSPVRYKVBDDQQO-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCCCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 2 of the thiadiazole ring, a sulfanyl acetate group () is attached, while position 5 is substituted with a piperidinoacetyl amine moiety () . This configuration enhances its solubility in organic solvents and potential bioavailability.
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 344.45 g/mol | |
Density | 1.42 g/cm³ (estimated) | |
Boiling Point | 520–525°C (predicted) | |
LogP (Partition Coefficient) | 1.8 (calculated) |
The compound’s moderate lipophilicity (LogP ≈ 1.8) suggests balanced membrane permeability, a critical factor in drug design .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the Thiadiazole Core: Cyclization of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus oxychloride () .
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Introduction of the Piperidinoacetyl Group: Acylation of the 5-amino group on the thiadiazole ring using 2-piperidinoacetyl chloride under basic conditions .
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Sulfanyl Acetate Functionalization: Reaction of the thiol group at position 2 with ethyl chloroacetate in acetone with potassium carbonate as a base .
A representative reaction scheme is:
Optimization Challenges
Yield optimization is hindered by the sensitivity of the thiadiazole ring to hydrolysis and the steric bulk of the piperidino group, which may impede acylation efficiency . Purification often requires column chromatography or recrystallization from ethanol/water mixtures .
Applications in Drug Development
Lead Compound Optimization
The compound serves as a scaffold for developing:
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Kinase Inhibitors: The piperidine moiety mimics ATP-binding motifs in kinases .
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Antimetabolites: Thiadiazoles interfere with folate synthesis in pathogens .
Comparative Analysis with Related Derivatives
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